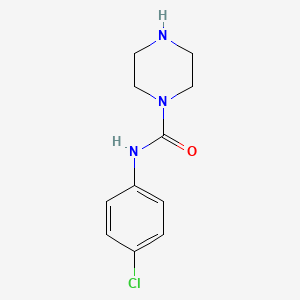

N-(4-chlorophenyl)piperazine-1-carboxamide

Description

The Piperazine (B1678402) Scaffold as a Privileged Structure in Pharmaceutical Development

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is widely regarded as a "privileged structure" in medicinal chemistry. nih.gov This designation is given to molecular scaffolds that are capable of binding to multiple, unrelated biological targets, and are therefore frequently found in a wide array of bioactive compounds. rsc.org The utility of the piperazine moiety stems from its unique combination of physicochemical and structural properties. tandfonline.com

Its two nitrogen atoms can be functionalized, allowing for the facile introduction of various substituents to modulate properties like solubility, basicity, and lipophilicity, which are crucial for optimizing a drug candidate's pharmacokinetic profile. tandfonline.comnih.gov The nitrogen atoms, with their appropriate pKa values, can improve water solubility and bioavailability. nih.gov Furthermore, the piperazine ring typically adopts a stable chair conformation, which can be a key factor in its interaction with target macromolecules. tandfonline.comnih.gov This structural and chemical versatility has led to the incorporation of the piperazine scaffold into drugs across numerous therapeutic areas. researchgate.net It is a core component in medications developed for cancer, bacterial infections, depression, and allergies, demonstrating its broad applicability in drug discovery. nih.govrsc.org

Table 1: Examples of FDA-Approved Drugs Containing a Piperazine Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Imatinib | Anticancer (Kinase Inhibitor) |

| Ciprofloxacin | Antibiotic |

| Itraconazole | Antifungal |

| Amoxapine | Antidepressant |

| Olaparib | Anticancer (PARP Inhibitor) |

| Cyclizine | Antihistamine |

Significance of Carboxamide Linkages in Bioactive Chemical Entities

The carboxamide group (–C(=O)N<–) is one of the most prevalent functional groups in pharmaceuticals and natural products, including peptides and proteins. jocpr.com Its importance in bioactive molecules is largely due to its structural and chemical characteristics. The amide bond is chemically stable and resistant to hydrolysis, which contributes to the metabolic stability of drug molecules. jocpr.com

Structurally, the carboxamide group is planar and possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). researchgate.net This dual capacity allows it to form strong and specific hydrogen bonding interactions with biological targets such as enzymes and receptors, which is fundamental to molecular recognition and binding affinity. jocpr.com The replacement of a carboxamide linker with a different group, such as a methylenamine, has been shown to dramatically reduce binding affinity at certain receptors, highlighting the pivotal role the carbonyl group plays in ligand-target interactions. nih.gov This ability to serve as a stable and versatile structural bridge makes the carboxamide linkage a cornerstone of rational drug design. jocpr.comnih.gov

Scope and Rationale for Investigating N-(4-chlorophenyl)piperazine-1-carboxamide and its Analogs

The rationale for investigating this compound and its derivatives lies in the synergistic potential of its components. The structure combines the privileged piperazine scaffold with the robust carboxamide linker, creating a template for developing new therapeutic agents. The 4-chlorophenyl group is a common substituent in drug design, often used to enhance binding affinity through hydrophobic and electronic interactions.

Research into analogs of this core structure has explored a range of biological activities. For instance, derivatives incorporating the (4-chlorophenyl)piperazine moiety have been synthesized and evaluated for their potential as selective ligands for dopamine (B1211576) receptors, which are targets for neuropsychiatric disorders. nih.gov In one study, a related compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, demonstrated exceptionally high affinity and selectivity for the dopamine D4 receptor, underscoring the potential of this chemical class for developing CNS-targeted therapies. nih.gov

Furthermore, the broader class of piperazine carboxamides has been investigated for other therapeutic applications. Studies on benzhydrylpiperazine carboxamide derivatives have revealed significant cytotoxic activity against various cancer cell lines, with 4-chlorobenzhydrylpiperazine compounds being particularly potent. researchgate.net Other research has focused on developing carboxamides bearing sulfonamide groups as inhibitors of carbonic anhydrase, an enzyme implicated in several diseases. researchgate.netnih.gov The scope of investigation is thus broad, driven by the hypothesis that systematic modifications to this versatile scaffold can yield potent and selective modulators of diverse biological targets.

Table 2: Biological Activities of Representative Piperazine Carboxamide Analogs

| Compound Class | Investigated Biological Activity | Key Findings | Reference |

|---|---|---|---|

| N-[ω-[4-(4-chlorophenyl)piperazin-1-yl]alkyl]-methoxybenzamides | Dopamine D4 Receptor Binding | High affinity and selectivity for D4 over D2 receptors. | nih.gov |

| Benzhydrylpiperazine Carboxamides | Cytotoxicity (Anticancer) | 4-Chlorobenzhydrylpiperazine derivatives showed potent activity against HUH-7, MCF-7, and HCT-116 cancer cell lines. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c12-9-1-3-10(4-2-9)14-11(16)15-7-5-13-6-8-15/h1-4,13H,5-8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMZGGVOBLEPTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Chlorophenyl Piperazine 1 Carboxamide Derivatives

Established Synthetic Routes to Piperazine-1-Carboxamide (B1295725) Cores

The construction of the piperazine-1-carboxamide core is a foundational step that can be achieved through several reliable synthetic strategies. These methods focus on the efficient formation of the amide bond and the introduction of desired substituents onto the piperazine (B1678402) ring.

Amide Bond Formation Strategies

The creation of the carboxamide linkage at the N1 position of the piperazine ring is central to the synthesis of the target compound class. This transformation is typically accomplished by reacting a piperazine precursor with a suitable acylating agent.

One direct method involves the reaction of a substituted piperazine with a pre-activated carbonyl source, such as a carbamoyl (B1232498) chloride. For instance, the synthesis of N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide was achieved by stirring 1-methylpiperazine (B117243) with (4-chlorophenyl)carbamic chloride in refluxing ethanol. nih.gov A similar approach involves the reaction of a piperazine derivative with an appropriate isocyanate in a suitable solvent like dichloromethane. tandfonline.com

Alternatively, standard peptide coupling conditions are widely employed. This involves activating a carboxylic acid, which then reacts with the piperazine nitrogen. Common coupling systems include the use of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govacgpubs.org Other established coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) with a base like diisopropylethylamine (DIEA) are also utilized, particularly in solid-phase synthesis. 5z.com A less common but effective method for coupling electron-deficient amines involves activating the carboxylic acid with methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI). researchgate.net

| Method | Reagents | Description | Reference |

|---|---|---|---|

| Carbamoyl Chloride Acylation | Substituted Piperazine + Ar-NHCOCl | Direct reaction between a piperazine and a carbamoyl chloride, often under reflux. | nih.gov |

| Isocyanate Addition | Substituted Piperazine + Ar-NCO | Nucleophilic addition of the piperazine nitrogen to an aryl isocyanate. | tandfonline.com |

| Carbodiimide Coupling | Piperazine + R-COOH + EDC/HOBt or EDC/DMAP | Activation of a carboxylic acid with EDC followed by reaction with the piperazine amine. | nih.govacgpubs.org |

| Uronium Salt Coupling | Piperazine + R-COOH + HBTU/DIEA | Activation of a carboxylic acid with HBTU for efficient amide bond formation. | 5z.com |

| Sulfonyl Chloride Activation | Piperazine + R-COOH + MsCl/NMI | Activation of the carboxylic acid via a mixed anhydride (B1165640) intermediate. | researchgate.net |

Alkylation and Arylation Techniques for Piperazine Ring Substitution

Modification of the piperazine ring nitrogens, particularly at the N4 position, is a key strategy for introducing structural diversity. Both alkyl and aryl groups can be installed using well-established chemical transformations.

N-Alkylation: The introduction of alkyl groups onto a piperazine nitrogen is commonly achieved through nucleophilic substitution reactions with alkyl halides (e.g., chlorides or bromides). mdpi.com A significant challenge in this approach is controlling the selectivity between mono- and di-alkylation, as the mono-alkylated product can react further. To achieve mono-alkylation, an excess of piperazine can be used, or one nitrogen can be protected with a group like tert-butoxycarbonyl (Boc), followed by alkylation of the free nitrogen and subsequent deprotection. researchgate.net Reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, provides another route to N-alkylated products and avoids the formation of quaternary ammonium (B1175870) salts. mdpi.com

N-Arylation: The formation of a C-N bond between a piperazine nitrogen and an aryl group is most effectively accomplished using modern cross-coupling reactions. mdpi.com The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for this purpose, allowing for the coupling of piperazines with a wide range of aryl halides, including economically favorable aryl chlorides. nih.govacs.org For electron-deficient aromatic or heteroaromatic systems, direct nucleophilic aromatic substitution (SNAr) can also be a viable pathway where a halide on the aromatic ring is displaced by the piperazine nitrogen. mdpi.comnih.gov

| Transformation | Method | Key Reagents | Primary Application | Reference |

|---|---|---|---|---|

| N-Alkylation | Nucleophilic Substitution | Alkyl Halides (R-X) | Introduction of alkyl chains. | mdpi.com |

| N-Alkylation | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3) | Controlled alkylation, avoids over-alkylation. | mdpi.com |

| N-Arylation | Buchwald-Hartwig Amination | Aryl Halide (Ar-X), Palladium Catalyst, Ligand | General method for forming N-aryl bonds. | nih.govacs.org |

| N-Arylation | Nucleophilic Aromatic Substitution (SNAr) | Electron-Deficient Aryl Halide | For activated aromatic systems. | mdpi.comnih.gov |

Synthesis of Key Precursors (e.g., 1-(4-chlorophenyl)piperazine (B178656) intermediates)

The synthesis of the N-(4-chlorophenyl)piperazine-1-carboxamide scaffold relies on the availability of the key intermediate, 1-(4-chlorophenyl)piperazine. medchemexpress.com This precursor is typically synthesized via the cyclization of an appropriate aniline (B41778) derivative with a bis-electrophilic reagent. A common laboratory-scale method involves the reaction of 4-chloroaniline (B138754) with bis(2-chloroethyl)amine (B1207034) hydrochloride. researchgate.netresearchgate.net Alternatively, N-arylation methods, as described in the previous section, can be applied directly. For example, piperazine can be coupled with an activated aryl substrate such as 1,4-dichlorobenzene (B42874) under palladium catalysis to yield the desired mono-arylated product. nih.gov

Targeted Structural Modifications and Derivatization Approaches

Once the core piperazine-1-carboxamide structure is established, further derivatization can be explored by modifying the aryl substituents at either end of the molecule. These modifications are crucial for tuning the molecule's properties.

Elaboration of the N-Aryl Substituent on the Carboxamide Moiety

This strategy involves altering the aryl group attached to the carboxamide nitrogen to explore structure-activity relationships. A highly effective method for achieving this is to react a common piperazine intermediate with a diverse panel of substituted aryl isocyanates (Ar-N=C=O). tandfonline.com This reaction proceeds via nucleophilic attack of the piperazine nitrogen on the isocyanate carbon, directly forming the N-aryl carboxamide bond in a single, efficient step. This approach allows for the systematic introduction of various substituents on the aryl ring, such as halogens, cyano groups, or alkyl groups, enabling a detailed study of their electronic and steric effects. tandfonline.comresearchgate.net A study on benzhydrylpiperazine derivatives demonstrated this approach by synthesizing a library of compounds from a single piperazine precursor. tandfonline.comresearchgate.net

| N-Aryl Substituent | Final Compound Name | Reference |

|---|---|---|

| 4-Bromophenyl | N-(4-Bromophenyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine-1-carboxamide | tandfonline.com |

| 2,6-Dichlorophenyl | N-(2,6-Dichlorophenyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine-1-carboxamide | tandfonline.comresearchgate.net |

| 4-Cyanophenyl | N-(4-Cyanophenyl)-4-[(4-chlorophenyl)(phenyl)methyl]piperazine-1-carboxamide | tandfonline.com |

Substituent Effects on the Chlorophenyl Group Attached to Piperazine

Investigating the role of the chlorophenyl group attached directly to the piperazine N4 nitrogen involves synthesizing analogues where this ring is modified. This allows for an examination of how changes in the position or nature of substituents on this specific phenyl ring influence molecular properties and biological activity. For example, a study exploring ligands for the dopamine (B1211576) transporter (DAT) synthesized a series of piperazine analogues where the position of the chloro-substituent on the N-phenyl ring was varied. nih.gov The binding affinities of these compounds were then evaluated, revealing that subtle structural changes, such as moving the chlorine from the 4-position to the 3-position, can significantly impact biological activity and receptor selectivity. nih.gov This highlights the importance of the substitution pattern on the N-phenylpiperazine moiety for molecular recognition at biological targets.

| Compound | Structure (Relevant Moiety) | DAT Ki (nM) | Reference |

|---|---|---|---|

| Analogue 1 | 1-(3-chlorophenyl)-4-phenethylpiperazine | 10 | nih.gov |

| Analogue 2 | 1-(3-phenylpropyl)-4-(2-chloro-6-pyridyl)piperazine | 1600 | nih.gov |

Incorporation of Diverse Heterocyclic and Carbocyclic Systems

The core structure of this compound serves as a versatile scaffold for the attachment of various heterocyclic and carbocyclic moieties, leading to a wide array of derivatives. These modifications are often pursued to explore their potential applications in medicinal chemistry.

Thiadiazole: Derivatives incorporating the 1,3,4-thiadiazole (B1197879) ring have been synthesized. One common synthetic route involves the cyclization of thiosemicarbazide (B42300) precursors. For instance, a bis-thiosemicarbazone of a piperazine derivative can be reacted with hydrazonoyl chlorides to yield bis(1,3,4-thiadiazole) products. researchgate.net Another approach starts from 4-chlorobenzoic acid, which undergoes a multi-step synthesis involving esterification, hydrazination, and cyclization to form a 5-(4-chlorophenyl)-1,3,4-thiadiazole intermediate. This intermediate can then be further functionalized, for example, by conversion to a sulfonyl chloride and subsequent reaction with amines to produce sulfonamide derivatives. researchgate.netuni.lu

Benzothiazole (B30560): The synthesis of benzothiazole-piperazine derivatives is often achieved through the reaction of 2-(piperazin-1-yl)benzothiazole with reagents like bromoacetyl bromide. molport.com The starting 2-(piperazin-1-yl)benzothiazole can be prepared by the nucleophilic substitution of 2-chlorobenzothiazole (B146242) with piperazine. molport.com The condensation of 2-aminobenzenethiol with various carbonyl compounds is a fundamental method for constructing the benzothiazole ring system. caymanchem.com

Purine (B94841): Purine-containing derivatives have been synthesized by coupling the purine moiety to the piperazine ring. This can be achieved by reacting a substituted purine, such as 6-chloropurine, with an amino-functionalized piperazine derivative. nih.gov

Pyrazole (B372694): The pyrazole scaffold has been incorporated into this compound derivatives through various synthetic strategies. One method involves the reaction of a piperazine derivative with a pyrazole carbonyl chloride. For example, 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(4-cyanophenyl)piperazine-1-carboxamide has been synthesized and characterized. nih.gov The fundamental synthesis of the pyrazole ring often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.net

Chromenone: Chromenone derivatives linked to a piperazine moiety have also been reported. For instance, 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one has been synthesized, demonstrating the possibility of linking the piperazine ring to the chromenone core via an ether linkage. nih.gov The synthesis of the chromenone scaffold itself can be accomplished through various methods, often involving the cyclization of appropriately substituted phenols and β-ketoesters.

Ring System Variations (e.g., homopiperazine (B121016) analogs)

Variations in the core piperazine ring system have been explored, with homopiperazine (1,4-diazepane) analogs being a notable example. The synthesis of N-(substituted)-homopiperazine-1-carboxamide derivatives often starts with N-Boc protected homopiperazine. This protected starting material can undergo reactions such as sulfonylation, followed by deprotection of the Boc group, and subsequent reaction with an isocyanate to form the desired carboxamide. nih.gov For instance, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide has been synthesized and characterized. researchgate.net The synthesis of substituted N-(6-(4-(pyrazine-2-carbonyl)homopiperazin-1-yl)pyridin-3-yl)benzamide derivatives has also been reported, showcasing the versatility of the homopiperazine scaffold. nih.gov

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural elucidation and purity assessment of newly synthesized this compound derivatives.

Spectroscopic Analysis (Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for determining the molecular structure. In ¹H NMR spectra of this compound derivatives, characteristic signals for the protons of the piperazine ring typically appear as multiplets in the aliphatic region. The aromatic protons of the 4-chlorophenyl group exhibit distinct splitting patterns in the aromatic region of the spectrum. The chemical shifts and coupling constants provide valuable information about the connectivity and stereochemistry of the molecule. For example, in the ¹H NMR spectrum of 1-(4-chlorophenyl)piperazine, the piperazine protons can be observed, and the aromatic protons show characteristic doublets. scispace.comchemicalbook.com The presence of conformers due to restricted rotation around the amide bond can sometimes lead to the appearance of multiple sets of signals in the NMR spectra at room temperature. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The IR spectrum of an this compound derivative would be expected to show a characteristic absorption band for the carbonyl (C=O) stretching of the carboxamide group, typically in the range of 1630-1680 cm⁻¹. The N-H stretching vibration of the amide is also a key feature, usually appearing as a band in the region of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the chlorophenyl ring would also be present. scispace.com

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the synthesized compounds. The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) confirms the molecular formula. The fragmentation pattern provides structural information, often showing characteristic cleavages of the piperazine ring and the loss of substituents. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition of the molecule.

| Technique | Key Observables for this compound Derivatives |

| ¹H NMR | Signals for piperazine ring protons (aliphatic region), aromatic protons of the 4-chlorophenyl group, and protons of any additional substituents. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carboxamide, carbons of the piperazine ring, and aromatic carbons of the 4-chlorophenyl group. |

| IR | C=O stretching (carboxamide), N-H stretching (amide), aromatic C-H and C=C stretching. |

| MS | Molecular ion peak to confirm molecular weight and fragmentation pattern for structural elucidation. |

Chromatographic Methods (Thin Layer Chromatography, High-Performance Liquid Chromatography)

Thin Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of the synthesized compounds. By using an appropriate solvent system, the starting materials, intermediates, and final product can be separated on the TLC plate and visualized, often under UV light. rdd.edu.iq

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purity assessment of the synthesized derivatives. Reversed-phase HPLC is commonly employed, where the compound is passed through a nonpolar stationary phase with a polar mobile phase. The retention time of the compound is a characteristic property under specific chromatographic conditions. HPLC can provide a quantitative measure of purity by determining the peak area of the main compound relative to any impurities. researchgate.netresearchgate.net The development of an HPLC method often involves optimizing the mobile phase composition, flow rate, and column type to achieve good separation and peak shape. researchgate.net

| Method | Application in the Analysis of this compound Derivatives |

| TLC | Monitoring reaction progress, preliminary purity check, and determining appropriate solvent systems for column chromatography. |

| HPLC | Quantitative purity determination, separation of closely related impurities, and method validation for quality control. |

Structure Activity Relationship Sar and Ligand Design Principles for N 4 Chlorophenyl Piperazine 1 Carboxamide Analogs

Systemic Analysis of Substituent Effects on Biological Activity

A systematic analysis of how different substituents affect the biological activity of N-(4-chlorophenyl)piperazine-1-carboxamide analogs reveals critical insights for rational drug design. Modifications to the halogen atoms, the alkyl chain, and the aromatic rings can significantly alter the pharmacological profile of these compounds.

The position and number of halogen atoms on the N-phenyl ring of piperazine-1-carboxamide (B1295725) analogs play a crucial role in determining their affinity and selectivity for various receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. Research has shown that specific halogenation patterns can enhance binding potency.

For instance, in a series of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, analogs with a 2,3-dichlorophenyl substitution on the piperazine (B1678402) nitrogen exhibited high affinity for the dopamine D3 receptor. acs.orgnih.gov Compared to an unsubstituted phenyl ring, the introduction of a 2,3-dichloro substitution significantly increases D3 receptor affinity, often into the subnanomolar range. acs.org This suggests that the electronic and steric properties of the dichlorophenyl group are favorable for interaction with the D3 receptor binding pocket.

Similarly, other halogen substitutions have been explored. For example, a 3-trifluoromethylphenyl group has also been shown to be a favorable substitution for D3 receptor affinity. harvard.edu The electron-withdrawing nature of these halogen-containing groups appears to be a key factor in modulating receptor affinity.

Table 1: Impact of Halogen Substituents on Dopamine Receptor Affinity

| Compound ID | Arylpiperazine Moiety | D3 Ki (nM) | D2 Ki (nM) | D2/D3 Selectivity |

| Analog 1 | Phenyl | 9.8 | 53 | 5.4 |

| Analog 2 | 2-Methoxyphenyl | 3.5 | 5.4 | 1.5 |

| Analog 3 | 2,3-Dichlorophenyl | 0.7 | 39 | 56 |

| Analog 4 | 3-(Trifluoromethyl)phenyl | 2.5 | 40 | 16 |

Data sourced from a study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides. acs.org

The length of the alkyl chain connecting the piperazine ring to the carboxamide moiety is another critical determinant of the pharmacological profile of these analogs. Studies have demonstrated that varying the number of methylene (B1212753) units in this linker can significantly impact receptor affinity and selectivity.

In a study of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide and its analogs, it was found that elongation of the intermediate alkyl chain led to a decrease in dopamine D4 receptor affinity. nih.gov Conversely, for a series of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, an intermediate alkyl chain of four methylene units was found to be optimal for high affinity at the dopamine D3 receptor. nih.gov Shortening the chain from four to two methylene units, as seen in the parent compound N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, shifted the selectivity towards the D4 receptor. nih.gov

While the influence of alkyl chain length is well-documented, there is limited specific research available on the effects of alkyl chain branching within this particular class of compounds. However, in broader studies of G-protein coupled receptor (GPCR) ligands, alkyl branching is known to introduce steric hindrance that can either be detrimental or beneficial for receptor affinity and selectivity, depending on the topology of the binding pocket.

Table 2: Influence of Alkyl Chain Length on Dopamine D3 Receptor Affinity

| Compound ID | Alkyl Chain Length (n) | Arylpiperazine Moiety | D3 Ki (nM) |

| Analog 5 | 2 | 2,3-Dichlorophenyl | 31 |

| Analog 6 | 3 | 2,3-Dichlorophenyl | 1.1 |

| Analog 7 | 4 | 2,3-Dichlorophenyl | 0.7 |

Data adapted from studies on N-[ω-(4-arylpiperazin-1-yl)alkyl]arylcarboxamides. acs.orgnih.gov

Replacing the arylcarboxamide portion of the molecule with various aromatic and heteroaromatic rings can profoundly modulate the biological activity of this compound analogs. This strategy has been effectively used to fine-tune receptor affinity and selectivity.

In a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, replacing an imidazo[1,2-a]pyridine (B132010) group with a 2-indolyl moiety resulted in lower binding potency at both D3 and D2 receptors. acs.org A 2-benzimidazole substitution, however, maintained comparable D3 receptor affinity but with reduced selectivity. acs.org The introduction of other heteroaromatic systems like imidazopyrimidine, imidazopyrazine, and imidazopyridazine also led to slightly reduced D3 receptor binding affinity and selectivity. acs.org

These findings highlight the sensitivity of the receptor binding pocket to the electronic and steric properties of the terminal aromatic ring system. The ability of these rings to form specific interactions, such as hydrogen bonds or pi-stacking, with amino acid residues in the receptor is critical for high-affinity binding.

Table 3: Effect of Aromatic and Heteroaromatic Ring Substitutions on Dopamine Receptor Affinity

| Compound ID | Terminal Aromatic Moiety | D3 Ki (nM) | D2 Ki (nM) | D2/D3 Selectivity |

| Analog 8 | Imidazo[1,2-a]pyridine | 0.6 | 74 | 122 |

| Analog 9 | 2-Indolyl | 1.6 | 133 | 83 |

| Analog 10 | 2-Benzimidazolyl | 0.7 | 56 | 80 |

| Analog 11 | Imidazo[1,2-a]pyrimidine | 1.3 | 72 | 55 |

Data for compounds with a 2,3-dichlorophenylpiperazine head group and a butyl linker. acs.org

Conformational Landscape and Molecular Recognition Mechanisms

The three-dimensional shape (conformation) of this compound analogs and the specific molecular interactions they form with their target receptors are fundamental to their biological activity. Understanding these aspects is key to designing more potent and selective ligands.

The flexibility of the alkyl linker in N-arylpiperazine carboxamides allows them to adopt various conformations. However, for effective receptor binding, a specific, low-energy conformation is typically preferred. The introduction of conformational constraints can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity.

Molecular modeling and docking studies of conformationally restricted N-arylpiperazine derivatives have revealed that these molecules can adopt different binding modes within the dopamine D2 and D3 receptors. nih.govnih.gov The N-phenylpiperazine subunit generally occupies the orthosteric binding site, which is the primary binding site for the endogenous ligand. nih.gov The conformation of the rest of the molecule then determines its interactions with a secondary, more variable binding pocket. The slight differences in the shape and amino acid composition of this secondary pocket between receptor subtypes, such as D2 and D3, can be exploited to achieve selectivity. nih.gov

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound analogs, several key pharmacophoric features have been identified.

The N-phenylpiperazine scaffold is considered a primary molecular recognition element for aminergic G-protein-coupled receptors. nih.gov The basic nitrogen atom of the piperazine ring is typically protonated at physiological pH and forms a crucial ionic bond with a conserved aspartate residue in the third transmembrane helix of dopamine and serotonin receptors. mdpi.com The aryl group attached to the piperazine ring engages in hydrophobic and aromatic interactions within a binding pocket. mdpi.com The carboxamide group can act as a hydrogen bond donor and acceptor, forming additional interactions that contribute to binding affinity. The terminal aromatic or heteroaromatic ring interacts with a secondary binding pocket, and its properties are critical for determining receptor subtype selectivity. nih.gov

Computational Chemistry and in Silico Approaches in the Discovery of N 4 Chlorophenyl Piperazine 1 Carboxamide Analogs

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands, such as N-(4-chlorophenyl)piperazine-1-carboxamide analogs, interact with the active sites of protein targets.

Molecular docking simulations are instrumental in predicting how this compound analogs fit within the binding pocket of a target receptor. These simulations explore various possible conformations of the ligand and its orientation relative to the amino acid residues of the protein's active site. The goal is to identify the binding mode with the lowest energy, which is presumed to be the most stable and representative of the actual binding pose.

For instance, in studies involving analogs, docking analyses have successfully predicted that these compounds can correctly dock into the binding pockets of receptors like the GABAA receptor. nih.gov The predicted poses often reveal key insights; for example, docking studies on arylpiperazine derivatives targeting the androgen receptor (AR) suggested that the compounds primarily bind to the AR ligand-binding pocket (LBP). nih.gov The accuracy of these predictions is often validated by comparing the docked pose of a known ligand with its crystallographically determined structure. This validation helps in understanding the crucial interactions that govern the ligand's activity. researchgate.net

Once a plausible binding pose is predicted, a detailed analysis of the intermolecular forces that stabilize the ligand-protein complex is performed. These forces are primarily a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net

Hydrogen Bonding: The carboxamide moiety (-CONH-) in this compound is a key player in forming hydrogen bonds. The nitrogen atom can act as a hydrogen bond donor, while the oxygen atom is an acceptor. These interactions with polar amino acid residues in the active site, such as serine, threonine, or asparagine, are crucial for anchoring the ligand in the correct orientation. In many analogs, N-H···O or N-H···N hydrogen bonds are observed to be the favored interaction modes. researchgate.net

Electrostatic Interactions: These interactions involve the attraction or repulsion between charged or polar groups. The distribution of electron density in the ligand and the protein active site dictates the nature of these forces. Electrostatic potential maps can reveal regions of positive and negative potential on both the ligand and the protein, highlighting areas where favorable electrostatic contacts are likely to occur. Studies on related compounds have shown that electrostatic fields contribute significantly to their biological activity. researchgate.net

The interplay of these interactions determines the binding affinity and specificity of the ligand for its target. A summary of typical interactions observed in analogs is presented below.

| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carboxamide (-CONH-) | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interactions | 4-Chlorophenyl Ring, Piperazine (B1678402) Ring | Leucine, Valine, Isoleucine, Phenylalanine |

| Electrostatic Interactions | Chlorine Atom, Carbonyl Oxygen | Charged or polar residues |

Quantum Mechanics and Density Functional Theory (DFT) Studies

Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), provide a more detailed and accurate description of the electronic structure of molecules compared to the classical mechanics principles used in standard molecular docking.

DFT calculations are used to determine the electronic properties of this compound analogs, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily polarized, which can influence its biological activity and interaction with receptors. nih.gov This gap is also related to the chemical stability of the molecule; a larger gap implies higher stability. nih.gov By calculating the HOMO-LUMO gap for a series of analogs, researchers can correlate this electronic property with observed biological activity, providing insights into the structure-activity relationship at a quantum level. researchgate.net

| Parameter | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital; region of electron donation. | High energy indicates a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. | Low energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool derived from DFT calculations that visualizes the electrostatic potential on the electron density surface of a molecule. The MEP map uses a color scale to indicate regions of different potential. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green or yellow areas represent neutral potential. researchgate.net

MEP analysis helps predict how a molecule will interact with other molecules, including biological targets. For this compound analogs, MEP maps can identify the most likely sites for hydrogen bonding and other electrostatic interactions. researchgate.net For example, the oxygen atom of the carboxamide group would be expected to be a region of high negative potential (red), making it a prime hydrogen bond acceptor site. Conversely, the hydrogen atom attached to the carboxamide nitrogen would show a positive potential (blue), identifying it as a hydrogen bond donor. These maps are crucial for rationalizing the binding modes observed in docking studies and for designing new analogs with improved interaction profiles. chemrxiv.org

In Silico Pharmacokinetic and Drug-Likeness Assessment

In silico ADME models predict properties such as gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (like cytochrome P450s), and potential toxicity. researchgate.netmdpi.com These predictions are crucial in the early stages of drug discovery to filter out compounds that are likely to fail in later development stages due to poor pharmacokinetics.

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which sets criteria for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Software tools like SwissADME can calculate these properties and predict whether a compound has a favorable profile for oral bioavailability. nih.gov For various series of piperazine-containing compounds, these computational predictions have indicated acceptable bioavailability and drug-likeness, although sometimes highlighting the need for future optimization. nih.gov This early-stage computational screening allows researchers to prioritize the synthesis of compounds with the highest probability of success. researchgate.net

| Property (Lipinski's Rule of Five) | Guideline for Good Oral Bioavailability |

| Molecular Weight | ≤ 500 Da |

| LogP (Lipophilicity) | ≤ 5 |

| Hydrogen Bond Donors | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 10 |

Future Perspectives and Emerging Research Directions for N 4 Chlorophenyl Piperazine 1 Carboxamide

Design of Multi-Target Directed Ligands

The development of multi-target directed ligands (MTDLs) is a promising strategy for treating complex diseases with multifactorial etiologies, such as neurodegenerative disorders and cancer. The inherent structural features of the N-(4-chlorophenyl)piperazine-1-carboxamide scaffold make it an attractive candidate for the design of MTDLs. By modifying different positions of the molecule, it is possible to modulate its affinity for various biological targets.

Research into piperazine-containing compounds has demonstrated their potential to simultaneously inhibit several key enzymes implicated in the pathogenesis of neurological disorders. For instance, derivatives of 1,3-diphenylprop-2-en-1-one incorporating a piperazine (B1678402) moiety have been evaluated for their inhibitory activities against monoamine oxidases (MAOs), cholinesterases (ChEs), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). researchgate.net Similarly, N-methyl-piperazine chalcones have shown inhibitory effects on MAO-B, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net These studies provide a strong rationale for the future design of this compound-based MTDLs for neurodegenerative diseases.

In the realm of oncology, a novel series of piperine-carboximidamide hybrids has been designed and synthesized as multi-targeted antiproliferative agents. These compounds have shown inhibitory activity against the epidermal growth factor receptor (EGFR), BRAFV600E, and cyclin-dependent kinase 2 (CDK2). nih.gov This highlights the potential of incorporating the piperazine-1-carboxamide (B1295725) core into hybrid molecules designed to target multiple cancer-related pathways. The design strategy often involves linking the piperazine scaffold to other pharmacophores known to interact with specific targets, thereby creating a single molecule with multiple modes of action.

Future research in this area will likely focus on the rational design of this compound derivatives that can selectively modulate a desired set of biological targets. This will involve a combination of computational modeling, synthetic chemistry, and extensive biological evaluation to optimize the potency and selectivity of these MTDLs.

Application in Rare or Neglected Disease Research

The this compound scaffold is also gaining attention for its potential applications in the treatment of rare and neglected diseases, which often suffer from a lack of effective and safe therapeutic options.

Leishmaniasis, a parasitic disease caused by Leishmania protozoa, is a significant global health problem. Recent research has identified N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides as inhibitors of Leishmania CYP51 and CYP5122A1, enzymes crucial for the parasite's sterol biosynthesis. nih.gov Analogs of N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide have demonstrated potent inhibition of both CYP5122A1 and the proliferation of L. donovani promastigotes. nih.gov This suggests that derivatives of this compound could be developed as novel antileishmanial agents.

Chagas disease, caused by the parasite Trypanosoma cruzi, is another neglected tropical disease with limited treatment options. A series of disubstituted piperazines has been identified with good potency against T. cruzi. nih.gov While metabolic stability was a challenge in this particular series, the findings underscore the potential of the piperazine core in the development of new treatments for Chagas disease. nih.gov Further optimization of the this compound scaffold could lead to the discovery of potent and metabolically stable anti-Chagasic compounds.

The fight against tuberculosis also presents an opportunity for piperazine-based compounds. A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and showed significant activity against Mycobacterium tuberculosis H37Ra. rsc.org This indicates the potential of the broader piperazine-carboxamide class in developing new anti-tubercular agents.

Future efforts in this domain will likely involve screening libraries of this compound derivatives against a panel of pathogens responsible for rare and neglected diseases. Promising hits will then undergo further medicinal chemistry optimization to improve their efficacy, selectivity, and pharmacokinetic properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. These computational tools can significantly accelerate the design and optimization of novel therapeutic agents, including derivatives of this compound.

In silico studies are being increasingly employed to predict the biological activity and pharmacokinetic properties of new compounds. For instance, 3D quantitative structure-activity relationship (3D-QSAR) models, along with ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions and molecular docking, have been used to study N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivatives as potent TRPV1 antagonists. researchgate.net These computational approaches help in understanding the structure-activity relationships and in prioritizing the synthesis of compounds with the most promising profiles.

Similarly, in silico methods have been used to predict the ADME parameters of novel thiazolylhydrazine-piperazine derivatives as selective MAO-A inhibitors. nih.gov Such predictive models can help to identify potential liabilities early in the drug discovery process, saving time and resources. The application of these techniques to the this compound scaffold can guide the design of derivatives with improved drug-like properties.

Exploration of Novel Biological Targets and Therapeutic Modalities

Beyond its established biological activities, the this compound scaffold is being explored for its potential to interact with novel biological targets and to function through innovative therapeutic modalities.

One emerging area of interest is the modulation of metabotropic glutamate (B1630785) receptor 5 (mGluR5). 4-aryl piperazine and piperidine (B6355638) amides have been identified as potent mGluR5 positive allosteric modulators (PAMs). nih.gov PAMs offer a more subtle way of modulating receptor activity compared to traditional agonists or antagonists, which can lead to improved safety profiles. The development of this compound-based mGluR5 PAMs could offer new therapeutic options for neurological and psychiatric disorders.

In the field of oncology, a novel piperazine derivative has been shown to induce caspase-dependent apoptosis in cancer cells by inhibiting multiple cancer signaling pathways, including the PI3K-AKT, Src family kinases, and BCR-ABL pathways. nih.gov This suggests that this compound and its analogs could be developed as multi-targeted anticancer agents that act through the simultaneous inhibition of several key oncogenic signaling cascades.

Furthermore, piperazine-based compounds are being investigated as potential therapeutics for Alzheimer's disease by targeting the aggregation of amyloid β42 and Tau-derived peptides. nih.gov Novel piperazine compounds have been shown to inhibit the aggregation of these peptides and to disaggregate preformed aggregates. nih.gov This opens up the possibility of developing this compound derivatives as disease-modifying therapies for Alzheimer's and other neurodegenerative diseases characterized by protein aggregation.

The exploration of this compound derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and XII, represents another promising avenue of research. nih.gov The development of selective inhibitors for these cancer-related isoforms could lead to novel anticancer therapies.

Q & A

Q. What are the key synthetic pathways for N-(4-chlorophenyl)piperazine-1-carboxamide, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with coupling a chlorophenylamine derivative with a piperazine precursor. For example:

- Step 1: React 4-chlorophenylamine with a carbonyl chloride (e.g., phosgene) to form an intermediate isocyanate.

- Step 2: Couple the isocyanate with piperazine under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Optimization: Temperature (0–25°C) and solvent polarity are critical for yield and purity. Lower temperatures reduce side reactions, while polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

Q. How is the compound characterized post-synthesis, and what analytical techniques are essential?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity (e.g., piperazine protons at δ 2.5–3.5 ppm; carboxamide NH at δ 6.5–7.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 276.16 for the hydrochloride salt) .

- HPLC: Purity assessment (>95%) using C18 columns (acetonitrile/water mobile phase) .

Q. What are the primary pharmacological targets of this compound?

Methodological Answer: Piperazine-carboxamide derivatives often target neurotransmitter receptors. Preliminary studies suggest:

- Dopamine D3 Receptor (D3R): High selectivity due to carboxamide linker interactions with extracellular loops (e.g., >1000-fold selectivity over D2R in analogs) .

- Serotonin Receptors (5-HT): Structural analogs show affinity for 5-HT1A/2A receptors, implicated in neuropsychiatric disorders .

Assays: Radioligand binding assays (³H-spiperone for D2/D3) and functional cAMP assays .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, linker groups) influence receptor selectivity?

Methodological Answer:

- Carboxamide vs. Amine Linkers: Removing the carbonyl group (e.g., converting carboxamide to amine) reduces D3R affinity by >100-fold, highlighting its role in E2 loop interactions .

- Halogen Effects: Chlorophenyl groups enhance lipophilicity and π-stacking with aromatic residues (e.g., Phe346 in D3R), while fluorination improves metabolic stability .

Experimental Design:

Q. How can researchers resolve contradictions in binding assay data across studies?

Methodological Answer:

- Source Identification: Check assay conditions (e.g., membrane preparation methods, radioligand batch variability) .

- Control Experiments: Use reference compounds (e.g., haloperidol for D2/D3) to validate assay consistency.

- Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends, adjusting for variables like cell type (CHO vs. HEK-293) .

Q. What computational strategies predict the compound’s 3D interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model carboxamide interactions with D3R’s E2 loop (PDB: 3PBL) .

- Molecular Dynamics (MD): Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water, 100 ns trajectory) to assess binding free energy (MM-PBSA) .

- QSAR Models: Train models on analogs’ substituent descriptors (e.g., ClogP, polar surface area) to predict activity .

Key Considerations for Researchers

- Troubleshooting Synthesis: Impurities often arise from incomplete coupling—monitor via TLC (Rf 0.3 in EtOAc) and optimize stoichiometry (1.2 eq. isocyanate) .

- Pharmacological Profiling: Use tissue-specific receptor isoforms (e.g., cortical vs. striatal D3R) to contextualize in vivo effects .

- Data Reproducibility: Adopt FAIR principles—publish raw NMR/MS files in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.